molecular formula C7H5ClFNO3 B13192459 1-(Chloromethoxy)-2-fluoro-4-nitrobenzene

1-(Chloromethoxy)-2-fluoro-4-nitrobenzene

Cat. No.: B13192459
M. Wt: 205.57 g/mol
InChI Key: BUMZASKCIXYDFQ-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of a chloromethoxy group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethoxy)-2-fluoro-4-nitrobenzene typically involves the chloromethylation of 2-fluoro-4-nitrophenol. The reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction conditions include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-(Chloromethoxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethoxy)-2-fluoro-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to form conjugated systems with strong fluorescence.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar compounds to 1-(Chloromethoxy)-2-fluoro-4-nitrobenzene include:

    1-(Chloromethoxy)-4-nitrobenzene: Lacks the fluorine atom, which affects its reactivity and applications.

    2-Fluoro-4-nitrophenol: Lacks the chloromethoxy group, making it less versatile in nucleophilic substitution reactions.

    1-(Methoxymethoxy)-2-fluoro-4-nitrobenzene: The methoxymethoxy group is less reactive compared to the chloromethoxy group.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C7H5ClFNO3

Molecular Weight

205.57 g/mol

IUPAC Name

1-(chloromethoxy)-2-fluoro-4-nitrobenzene

InChI

InChI=1S/C7H5ClFNO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2

InChI Key

BUMZASKCIXYDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCCl

Origin of Product

United States

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